molecular formula C9H17N B3243981 Spiro[3.5]nonan-1-amine CAS No. 1603209-34-2

Spiro[3.5]nonan-1-amine

Cat. No. B3243981
CAS RN: 1603209-34-2
M. Wt: 139.24
InChI Key: MAQFKOBNRQCKTJ-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-1-amine is a chemical compound with the molecular formula C9H17N . It is a derivative of the spiro compound family, where two cyclic rings are fused at a common carbon atom .


Molecular Structure Analysis

The molecular structure of Spiro[3.5]nonan-1-amine consists of a nitrogen atom bonded to a spiro[3.5]nonane structure . The spiro[3.5]nonane structure is a bicyclic compound where two cyclic rings share a single common atom .


Physical And Chemical Properties Analysis

Spiro[3.5]nonan-1-amine has a predicted boiling point of 207.0±8.0 °C and a predicted density of 0.96±0.1 g/cm3 . Its pKa is predicted to be 11.13±0.20 .

Scientific Research Applications

Antioxidant Properties

Spirocyclic derivatives, including Spiro[3.5]nonan-1-amine, have garnered interest due to their potent antioxidant activities. These compounds have been studied for their effectiveness against oxidative stress, which is implicated in numerous diseases such as cancer, neurodegenerative diseases, and cardiovascular conditions. The structure of these spiro compounds, often containing oxygen or nitrogen atoms, contributes to their antioxidant capabilities, making them promising candidates for therapeutic applications (Karen Acosta-Quiroga et al., 2021, RSC Advances) [https://consensus.app/papers/derivatives-antioxidants-review-acostaquiroga/acc5c473f14358068d8f90e91853bec8/?utm_source=chatgpt].

Drug Discovery and Medicinal Applications

Recent advancements in drug discovery have highlighted the significance of spirocyclic scaffolds, including Spiro[3.5]nonan-1-amine, in developing treatments for a range of diseases. These compounds are valued for their ability to fine-tune a molecule’s physicochemical properties, contributing to the discovery of therapeutics for neurological, infectious, metabolic diseases, and cancer. The structural complexity and synthesis challenges of spirocyclic compounds are being addressed through innovative approaches, facilitating their development as novel therapeutics (Vasco F. Batista et al., 2022, Expert Opinion on Drug Discovery) [https://consensus.app/papers/vivo-advances-scaffolds-drug-discovery-batista/53babe4702075e5dac463aa37ccd868b/?utm_source=chatgpt].

Photovoltaic and Sensor Applications

Spirocyclic compounds, including those based on Spiro[3.5]nonan-1-amine structures, have found applications in the development of photovoltaic devices and sensors. Their unique photochromic properties enable them to act as effective hole-transporting materials in perovskite solar cells, enhancing device efficiency and stability. Additionally, their ability to undergo reversible physicochemical changes under external stimuli has been leveraged in sensing technologies for detecting various analytes (Hongyan Xia et al., 2017, Molecules) [https://consensus.app/papers/advances-spiropyransspirooxazines-applications-based-xia/d4670f86d3f555549c786274c96b2111/?utm_source=chatgpt].

Enzyme Inhibition

Spiro compounds, such as Spiro[3.5]nonan-1-amine, are also explored for their enzyme inhibitory properties. They have been identified as potent inhibitors of carbohydrate-processing enzymes, which play crucial roles in various pathological states. The structural rigidity and the ability to introduce spirofused entities at strategic positions on the compound scaffold contribute to their enzymatic inhibition capabilities, offering potential therapeutic benefits (B. La Ferla et al., 2020, Current Organic Synthesis) [https://consensus.app/papers/pyranoid-spirosugars-enzyme-inhibitors-ferla/bf23d6174a565953a540d0cbd6493fb6/?utm_source=chatgpt].

Future Directions

Spiro compounds like Spiro[3.5]nonan-1-amine have potential applications in various fields of chemistry, including organic synthesis and drug discovery . Their unique structural features make them promising candidates for the development of new drug candidates .

properties

IUPAC Name

spiro[3.5]nonan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-8-4-7-9(8)5-2-1-3-6-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQFKOBNRQCKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.5]nonan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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